3,4-Dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
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Overview
Description
5-[2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one is a dimethoxybenzene.
Scientific Research Applications
Optical Studies of Metal Complexes
A study by Mekkey, Mal, and Kadhim (2020) focused on synthesizing and conducting optical studies of 3,4-dimethoxy benzaldehyde hydrazone metal complexes. These complexes exhibited varying geometries (square planar, tetrahedral, and octahedral) and were characterized through FTIR, Mass spectra, and UV-vis absorption, revealing insights into their optical properties, including absorption coefficients and energy gaps (Mekkey, Mal, & Kadhim, 2020).
Hydrogen-Bonded Supramolecular Structures
Peralta et al. (2007) explored the hydrogen-bonded supramolecular structures of dimethoxybenzaldehyde isonicotinoylhydrazone and its hydrates. The study detailed the formation of intricate molecular chains and frameworks through hydrogen bonding, enhancing understanding of molecular interactions and structure formation (Peralta et al., 2007).
Synthesis of Hydrazones from Aromatic Aldehydes
Vargas et al. (2020) examined the hydrazonation of acetophenones and benzaldehydes, including 3,4-dimethoxybenzaldehyde. This study highlighted the use of CeCl3.7H2O as a catalyst, offering insights into synthetic methods in organic chemistry (Vargas et al., 2020).
Synthesis of Schiff Bases and Triazin-Indoles
Mousaad et al. (1992) synthesized a series of hydrazones and explored their cyclodehydrogenation to produce Schiff bases and triazin-indoles. Their research provided valuable information on the tautomerism and cyclization of these compounds, contributing to the field of heterocyclic chemistry (Mousaad et al., 1992).
Properties
Molecular Formula |
C13H15N5O3 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H15N5O3/c1-8-12(15-13(19)18-16-8)17-14-7-9-4-5-10(20-2)11(6-9)21-3/h4-7H,1-3H3,(H2,15,17,18,19)/b14-7+ |
InChI Key |
RDUHDVYPHAQPMC-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C=C2)OC)OC |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)OC |
solubility |
8.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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